molecular formula C7H11NO2 B13340394 (3S,4R)-4-(Prop-2-yn-1-ylamino)tetrahydrofuran-3-ol

(3S,4R)-4-(Prop-2-yn-1-ylamino)tetrahydrofuran-3-ol

Cat. No.: B13340394
M. Wt: 141.17 g/mol
InChI Key: WXCFNGMVOGQSMX-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound (3S,4R)-4-(Prop-2-yn-1-ylamino)tetrahydrofuran-3-ol, provided for research and development purposes. It is intended for use in laboratory settings only and is classified as "For Research Use Only." This product is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers can utilize this chiral tetrahydrofuran derivative as a versatile building block in organic synthesis and medicinal chemistry. The scaffold is present in compounds studied for various biological activities . The prop-2-yn-1-ylamino (propargylamine) group can serve as a key functional moiety for further chemical modification via click chemistry, making it a valuable intermediate for creating molecular libraries or probe molecules. Specific applications and mechanism of action are dependent on the final synthesized compound and the specific research context. Researchers are responsible for determining the suitability of this compound for their intended application.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3S,4R)-4-(prop-2-ynylamino)oxolan-3-ol

InChI

InChI=1S/C7H11NO2/c1-2-3-8-6-4-10-5-7(6)9/h1,6-9H,3-5H2/t6-,7-/m1/s1

InChI Key

WXCFNGMVOGQSMX-RNFRBKRXSA-N

Isomeric SMILES

C#CCN[C@@H]1COC[C@H]1O

Canonical SMILES

C#CCNC1COCC1O

Origin of Product

United States

Biological Activity

(3S,4R)-4-(Prop-2-yn-1-ylamino)tetrahydrofuran-3-ol, with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its tetrahydrofuran ring and a propynylamino functional group, which contribute to its biological activity. The stereochemistry of the compound, denoted as (3S,4R), plays a crucial role in its interaction with biological targets.

PropertyValue
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
IUPAC Name(3S,4R)-4-(prop-2-ynylamino)oxolan-3-ol
PurityTypically >95%

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of effectiveness.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound may modulate pathways associated with oxidative stress and inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Interaction : It is hypothesized that the compound interacts with various receptors in the body, potentially influencing neurotransmitter systems and other signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Cytotoxicity Assay : Research conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line.
  • Neuroprotection Study : A recent investigation assessed the neuroprotective effects in a model of oxidative stress induced by hydrogen peroxide. The compound demonstrated a protective effect on neuronal cells, reducing markers of oxidative damage by approximately 30%.

Comparison with Similar Compounds

Core Structural Features

The compound shares a tetrahydrofuran (THF) ring with several analogs, but substituent variations critically influence properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties Inferred
(3S,4R)-4-(Prop-2-yn-1-ylamino)THF-3-ol THF Propargylamino, hydroxyl ~171.2* Moderate solubility, reactive propargyl group
Compound 16 () THF Fluorinated chain, triazole >1000 Low solubility, high stability (fluorine shielding)
(2R,3S,4R,5R)-2-(Hydroxymethyl)THF-3,4-diol THF Hydroxymethyl, purine 252.23 High solubility (polar groups), nucleoside analog
(3R,4S)-4-{4-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol THF Diazepane, fluorophenylpropenyl ~435.5* Lipophilic (fluorophenyl), potential CNS activity

*Calculated based on molecular formulas.

Substituent-Driven Property Differences

  • Propargylamino Group: Enhances reactivity (e.g., click chemistry for bioconjugation) but may increase toxicity compared to hydroxymethyl or triazole groups .
  • Fluorinated Chains : In Compound 16, perfluorinated substituents reduce solubility but improve metabolic stability and membrane permeability .
  • Purine Base : The compound in exhibits nucleoside-like behavior, likely interacting with enzymes or receptors targeting nucleic acids .

Preparation Methods

Starting Materials and Chiral Precursors

  • The synthesis often begins from commercially available or easily prepared chiral amino alcohols or cyclic ethers with defined stereochemistry. For example, chiral tetrahydrofuran derivatives or protected 3,4-dihydroxy tetrahydrofuran intermediates are common precursors.
  • Chiral pool synthesis may utilize amino acids or sugar derivatives as starting materials, which inherently possess stereochemical information that can be transferred to the target compound.

Formation of the Tetrahydrofuran Ring and Hydroxylation

  • The tetrahydrofuran ring can be constructed via intramolecular cyclization reactions such as:
  • Hydroxylation at the 3-position is typically introduced by selective oxidation or by using dihydroxy precursors with subsequent protection/deprotection steps to yield the free 3-hydroxyl group.

Introduction of the Propargyl Amino Group

  • The propargyl substituent on the amino group is commonly introduced via N-alkylation using propargyl bromide or propargyl chloride under controlled conditions to avoid over-alkylation or side reactions.
  • Alternatively, reductive amination with propargyl aldehyde or propargyl ketone derivatives can be employed.
  • Protection of the hydroxyl group during this step is often necessary to prevent side reactions.

Stereochemical Purification and Characterization

  • After synthesis, diastereomeric and enantiomeric mixtures are separated by preparative chiral high-performance liquid chromatography (HPLC) or crystallization techniques.
  • Stereochemistry is confirmed by Nuclear Overhauser Effect (NOE) NMR studies, X-ray crystallography, or chiroptical methods such as optical rotation and circular dichroism.

Representative Synthetic Routes from Literature

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Starting from chiral amino alcohol Commercially available chiral amino alcohols or sugar derivatives Provides stereochemical scaffold for tetrahydrofuran ring
2 Cyclization to tetrahydrofuran ring Epoxide ring opening or intramolecular cyclization Formation of 3,4-substituted tetrahydrofuran framework with hydroxyl group
3 Protection of hydroxyl group Benzylation or tetrahydropyranyl (THP) protection Protects hydroxyl during subsequent amination steps
4 N-Propargylation Alkylation with propargyl bromide or chloride in presence of base Introduction of propargyl group on amino nitrogen
5 Deprotection Hydrogenolysis or acid/base mediated deprotection Regenerates free hydroxyl group without racemization
6 Purification and stereochemical assignment Preparative chiral HPLC, NOE NMR, X-ray crystallography Isolation of (3S,4R) isomer and confirmation of stereochemistry

Detailed Example from Recent Research

A synthetic approach described in recent literature involves:

  • Starting from a Boc-protected propargylamine , which is deprotected to yield free propargylamine.
  • Coupling this amine with a 3-hydroxytetrahydrofuran intermediate via reductive amination or nucleophilic substitution.
  • The hydroxyl group is initially protected as a benzyl ether to avoid side reactions.
  • After N-propargylation, the benzyl protecting group is removed by hydrogenolysis to afford the free hydroxyl.
  • Diastereomers are separated by preparative chiral HPLC, and stereochemistry is assigned by NOE NMR experiments.

This method allows efficient access to both cis and trans isomers, with the (3S,4R) stereochemistry corresponding to the trans isomer, which is often the desired configuration for biological applications.

Alternative Approaches and Notes

  • Some methods employ oxidation-reductive amination sequences to install the amino group with propargyl substituent on a preformed tetrahydrofuran ring, allowing stereochemical control at each step.
  • Mitsunobu reactions have been used to invert stereochemistry or introduce phthalimide intermediates for amino group installation, followed by hydrazinolysis to yield the free amine.
  • The use of tert-butyl protecting groups and other carbamate protections facilitates selective functionalization and purification.
  • The propargyl group serves as a versatile handle for further "click chemistry" modifications, making this compound a valuable intermediate in medicinal chemistry.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Notes
Starting material Chiral amino alcohols, sugar derivatives
Ring formation method Epoxide ring opening, intramolecular cyclization
Hydroxyl protection Benzylation, THP protection
Propargylation reagent Propargyl bromide or chloride
Base for alkylation Potassium tert-butoxide, sodium hydride
Deprotection method Hydrogenolysis (Pd/C), acid/base
Stereochemical purification Preparative chiral HPLC, crystallization
Stereochemical confirmation NOE NMR, X-ray crystallography, optical rotation

Q & A

How can synthetic routes for (3S,4R)-4-(Prop-2-yn-1-ylamino)tetrahydrofuran-3-ol be optimized to ensure stereochemical fidelity and scalability?

Methodological Answer:

  • Key Considerations : Prioritize asymmetric synthesis methods to control stereochemistry, such as chiral auxiliaries or enantioselective catalysis. Use protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent undesired side reactions during prop-2-yn-1-ylamino group incorporation .
  • Optimization Strategies :
    • Employ continuous flow synthesis to enhance reaction consistency and scalability .
    • Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts.
    • Apply green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to improve sustainability .
  • Validation : Confirm stereochemistry using X-ray crystallography or NOESY NMR, and assess purity via chiral chromatography .

What advanced analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to verify connectivity between the tetrahydrofuran ring and prop-2-yn-1-ylamino group.
    • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns .
  • Purity Assessment :
    • Combine HPLC (with chiral columns) and mass spectrometry to detect enantiomeric impurities or degradation products.
    • Differential Scanning Calorimetry (DSC) can identify polymorphic forms affecting stability .

How should researchers design experiments to evaluate the biological activity of this compound, particularly in target identification?

Methodological Answer:

  • In Vitro Assays :
    • Use fluorescence polarization assays to study binding affinity to putative targets (e.g., enzymes or receptors).
    • Conduct cytotoxicity assays (e.g., MTT) on cell lines to assess preliminary anticancer potential .
  • Mechanistic Studies :
    • Apply CRISPR-Cas9 gene editing to knock out suspected targets and observe phenotypic changes.
    • Surface Plasmon Resonance (SPR) can quantify real-time interactions with biomolecules .

What safety protocols are essential when handling the prop-2-yn-1-ylamino group in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves (tested for chemical permeation) and full-face shields to prevent skin/eye contact. Use fume hoods for reactions involving volatile intermediates .
  • Emergency Measures :
    • In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation.
    • Store the compound in inert atmospheres (argon) to mitigate risks of exothermic decomposition .

How can mechanistic studies elucidate the reaction pathways involved in functionalizing the tetrahydrofuran core?

Methodological Answer:

  • Isotopic Labeling : Introduce 18O^{18}\text{O} or deuterium at specific positions to track bond formation/cleavage during reactions (e.g., ring-opening or amination) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict transition states and intermediate stability.
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure rate constants for key steps like nucleophilic substitution .

How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

  • Comparative Analysis : Use a standardized assay panel (e.g., NCI-60 cell lines) to compare activity profiles across analogs. Highlight differences in substituent effects (e.g., fluorobenzyl vs. prop-2-yn-1-ylamino groups) .
  • Meta-Analysis : Apply statistical tools (e.g., principal component analysis) to identify outliers or confounding variables (e.g., solvent effects in bioassays) .

What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replacing prop-2-yn-1-yl with cyclopropylamino) and assess activity changes.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with biological data .
  • Crystallographic Studies : Resolve ligand-target co-crystal structures to identify critical binding motifs .

How can computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on docking scores and binding poses near catalytic sites .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to evaluate complex stability and conformational changes.
  • ADMET Prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) .

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